Physicochemical properties of 2-Bromo-5-fluorobenzo[d]thiazole
Physicochemical properties of 2-Bromo-5-fluorobenzo[d]thiazole
An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-fluorobenzo[d]thiazole
Introduction
The benzothiazole core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds across medicinal chemistry, diagnostics, and materials science.[1][2] Its unique electronic properties and versatile substitution patterns have led to its incorporation into antimicrobial, anticancer, and neurological agents.[2][3] The introduction of halogen substituents, such as bromine and fluorine, profoundly modulates a molecule's physicochemical properties—influencing its lipophilicity, metabolic stability, and binding interactions with biological targets.
This guide provides a comprehensive technical overview of 2-Bromo-5-fluorobenzo[d]thiazole, a key building block for chemical synthesis. Given the limited availability of published experimental data for this specific compound, this document adopts a predictive and methodological approach. It is designed for researchers, scientists, and drug development professionals, focusing not only on the known and predicted properties but also on the authoritative, field-proven protocols required to determine them experimentally. This ensures a framework of scientific integrity, enabling researchers to validate these properties in their own laboratories.
Molecular and Structural Properties
2-Bromo-5-fluorobenzo[d]thiazole is a disubstituted benzothiazole with a bromine atom at the reactive 2-position and a fluorine atom on the benzene ring. The electron-withdrawing nature of both halogens and the thiazole ring itself defines its chemical character.
| Property | Value | Source |
| IUPAC Name | 2-bromo-5-fluoro-1,3-benzothiazole | N/A |
| CAS Number | 441715-01-1 | N/A |
| Molecular Formula | C₇H₃BrFNS | N/A |
| Molecular Weight | 232.07 g/mol | N/A |
| Canonical SMILES | FC1=CC=C2SC(Br)=NC2=C1 | N/A |
The bromine at the 2-position is particularly significant. The C-Br bond in this position is susceptible to nucleophilic substitution and is an excellent handle for transition metal-catalyzed cross-coupling reactions, making it a versatile precursor for introducing molecular diversity.[3][4] The fluorine at the 5-position will inductively withdraw electron density from the aromatic system, impacting the acidity/basicity of the molecule and potentially enhancing its binding affinity in biological systems through favorable electrostatic interactions.
Core Physicochemical Properties: A Methodological Approach
Precise physicochemical data is paramount for applications in drug discovery, governing everything from solubility to cell permeability. While specific experimental values for 2-Bromo-5-fluorobenzo[d]thiazole are not widely reported, this section outlines their predicted characteristics and the standard protocols for their empirical determination.
| Property | Predicted Value / Range | Experimental Protocol |
| Melting Point | 100 - 120 °C (Predicted) | Capillary Melting Point Determination |
| Aqueous Solubility | Poorly soluble (<30 µM Predicted) | Shake-Flask Method |
| pKa | 1.0 - 2.5 (Predicted, for protonated form) | Potentiometric Titration |
Workflow for Physicochemical Property Determination
Caption: A logical workflow for the experimental determination of core physicochemical properties.
Protocol 1: Melting Point Determination by Capillary Method
Causality: The melting point is a robust indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically <1 °C), whereas impurities depress and broaden this range. This protocol uses an electrically heated apparatus for precise temperature control.
Methodology:
-
Sample Preparation: Ensure the 2-Bromo-5-fluorobenzo[d]thiazole sample is completely dry and finely powdered.
-
Capillary Loading: Seal one end of a glass capillary tube. Press the open end into the powdered sample to collect a small amount of material. Tap the sealed end gently on a hard surface to pack the solid into the bottom, aiming for a sample height of 2-3 mm.[5]
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting temperature. Allow the apparatus to cool significantly before proceeding.
-
Accurate Determination: Begin heating again. Once the temperature is ~15-20 °C below the approximate melting point, reduce the heating rate to 1-2 °C per minute.[6]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2. For a pure sample, this range should be narrow.
Protocol 2: Aqueous Solubility Determination by Shake-Flask Method
Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it allows a solution to reach equilibrium, providing a reliable measure of a compound's intrinsic solubility in a given medium.[7]
Methodology:
-
Sample Preparation: Add an excess amount of solid 2-Bromo-5-fluorobenzo[d]thiazole to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid at the end of the experiment is crucial.[7]
-
Equilibration: Seal the vial and place it in a shaker or agitator at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[8]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant without disturbing the solid. Filter the aliquot through a low-binding 0.22 µm syringe filter to remove any remaining microcrystals.
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile or methanol). Determine the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known standards.[9]
Protocol 3: pKa Determination by Potentiometric Titration
Causality: The pKa value defines the ionization state of a molecule at a given pH. For a benzothiazole, the basic nitrogen atom can be protonated. Potentiometric titration measures the change in pH as a titrant is added, allowing for the precise determination of the midpoint of this protonation/deprotonation event.[10][11]
Methodology:
-
System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).
-
Sample Preparation: Accurately weigh and dissolve a sample of 2-Bromo-5-fluorobenzo[d]thiazole in a suitable co-solvent (e.g., methanol or DMSO) and dilute with water to a known volume. The final concentration should be around 1 mM.[12]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen gas to remove dissolved CO₂.
-
Titration: Begin stirring the solution. Add small, precise increments of a standardized acid titrant (e.g., 0.1 M HCl). Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. This can be found by calculating the first derivative of the curve (d(pH)/dV); the peak of the derivative curve corresponds to the equivalence point. The pKa is the pH at half the equivalence point volume.[13]
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. The following sections describe the predicted spectral features for 2-Bromo-5-fluorobenzo[d]thiazole and the protocols for data acquisition.
Predicted Spectral Data
-
¹H NMR (500 MHz, CDCl₃): The spectrum is expected to show three signals in the aromatic region (approx. 7.0-8.0 ppm).
-
H-4: Doublet of doublets, coupled to H-6 (meta, J ≈ 2.5 Hz) and H-7 (ortho, J ≈ 8.5 Hz).
-
H-6: Doublet of doublets of doublets, coupled to H-7 (ortho, J ≈ 8.5 Hz), H-F (meta, J ≈ 8.0 Hz), and H-4 (meta, J ≈ 2.5 Hz).
-
H-7: Doublet of doublets, coupled to H-6 (ortho, J ≈ 8.5 Hz) and H-F (para, J ≈ 4.5 Hz).
-
-
¹³C NMR (125 MHz, CDCl₃): Expect 7 distinct carbon signals. The C-5 carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF ≈ 250 Hz). The C-2 carbon attached to bromine will be significantly downfield.
-
¹⁹F NMR (470 MHz, CDCl₃): A single signal is expected, likely appearing as a multiplet due to couplings with H-4, H-6, and H-7. Computational methods can help predict the approximate chemical shift.[14]
-
FT-IR (ATR): Key vibrational bands are expected for:
-
C=N stretching (thiazole ring): ~1550-1620 cm⁻¹
-
C-F stretching: ~1200-1250 cm⁻¹
-
C-Br stretching: ~550-650 cm⁻¹
-
Aromatic C-H stretching: >3000 cm⁻¹
-
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), showing two peaks of nearly equal intensity at m/z 231 and 233.
Protocol 4: General Spectroscopic Analysis
Causality: A combination of spectroscopic techniques is required for unambiguous structure elucidation. NMR provides information on the carbon-hydrogen framework, MS gives the molecular weight and elemental composition, and IR identifies key functional groups.
Methodology:
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile for ESI, or use a solid probe for EI.
-
IR: Place a small amount of the solid sample directly on the crystal of an ATR-FTIR spectrometer.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field spectrometer (≥400 MHz recommended).
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental formula.
-
Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Data Processing and Interpretation:
-
Process the raw data using appropriate software.
-
Assign all peaks in the spectra to the corresponding atoms and functional groups in the proposed structure.
-
Compare the empirical data with the predicted values to confirm the identity and purity of 2-Bromo-5-fluorobenzo[d]thiazole.
-
Reactivity and Synthetic Utility
The primary site of reactivity on 2-Bromo-5-fluorobenzo[d]thiazole is the C-Br bond at the 2-position. This position is activated towards both nucleophilic aromatic substitution and, more importantly, palladium-catalyzed cross-coupling reactions.
Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds by coupling an organoboron species with a halide.[15] For 2-Bromo-5-fluorobenzo[d]thiazole, this reaction provides a powerful route to synthesize 2-aryl or 2-heteroaryl benzothiazoles, which are common motifs in pharmacologically active molecules.[3][16]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-fluorobenzo[d]thiazole.
Protocol 5: Suzuki-Miyaura Cross-Coupling Reaction
Causality: This protocol utilizes a palladium catalyst to facilitate the reaction. The cycle involves oxidative addition of the Pd(0) catalyst into the C-Br bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[17]
Methodology:
-
Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask), add 2-Bromo-5-fluorobenzo[d]thiazole (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).[18]
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or toluene/H₂O (e.g., 4:1 v/v).
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and maintain for the required time (1-24 hours), monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-aryl-5-fluorobenzothiazole.
Safety and Handling
Hazard Profile: Based on available safety data, 2-Bromo-5-fluorobenzo[d]thiazole is classified as:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, refrigeration at 2-8°C is recommended.
-
In case of exposure: If inhaled, move to fresh air. In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes. Seek medical attention if irritation persists.
Conclusion
2-Bromo-5-fluorobenzo[d]thiazole is a valuable synthetic intermediate whose full potential is unlocked through a thorough understanding of its physicochemical properties and reactivity. While direct experimental data remains sparse, this guide provides a robust framework for its characterization. By applying the standardized, authoritative protocols detailed herein, researchers can confidently determine its key parameters, enabling its effective use in the rational design and synthesis of novel molecules for drug discovery and beyond. The strategic placement of the bromo and fluoro substituents makes this compound a prime candidate for building complex molecular architectures with fine-tuned properties.
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